molecular formula C13H17NO2 B140145 (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid CAS No. 54631-24-2

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Cat. No. B140145
CAS RN: 54631-24-2
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-RYUDHWBXSA-N
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Description

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid is a compound that can be considered a derivative of the unnatural amino acid (S) phenyl glycine. It is related to various compounds that have been synthesized and studied for their structural and chemical properties, as well as their biological activities. For instance, the structure of a similar compound, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, has been reported, which provides insights into the coordination polymers formed with alkali carboxylates .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For example, the cis and trans isomers of 2,3-piperidine dicarboxylic acids were obtained from 2-phenylglycinol using a δ-lactam formation via Stille's aza-annulation/hydrogenation procedure, which includes asymmetric induction . Another study describes the enantioselective synthesis of cis-(2S,3R)- and trans-(2S,3S)-piperidinedicarboxylic acids using a domino reaction involving allylic acetate rearrangement, Ireland-Claisen rearrangement, and Michael addition from a Baylis–Hillman adduct .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid was elucidated using X-ray diffraction analyses, revealing the preferred conformers and the coordination polymers formed with different solvents and anions . The crystal structure of a compound containing naphthaleneacetic acid and piperidine also shows intermolecular hydrogen bonding and a chair conformation of the piperidine ring .

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied to understand their reactivity and potential applications. The action of acetic anhydride on 1-nitroso-4-phenyl-4-piperidinol, for example, results in the formation of 1-diacetylamino-5,6-dihydro-4-phenyl-2-pyridone and 1-acetamido-4-phenylpyridinium hydroxide inner salt, with proposed mechanisms for these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. The pKa values in DMSO of amides, including those related to (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, were determined by cyclic voltammetry, providing information about the acidity of the COOH and NH protons . Additionally, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids and their activity at NMDA receptors, as well as their anticonvulsant activity, have been assessed, indicating the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Derivatives : A study by Lau et al. (2002) describes a large-scale synthesis of 2-substituted-4-oxo-piperidine derivatives, showcasing the versatility of piperidine structures in chemical synthesis (Lau et al., 2002).

  • Conversion into Substituted Pyridines : Prostakov et al. (1970) detail the conversion of ethyl α-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl)acetate into substituted pyridines, highlighting the transformation capabilities of piperidine-based compounds (Prostakov et al., 1970).

  • Derivation of Novel Compounds : The work of Cheesman et al. (1967) on the reaction of acetic anhydride with 1-nitroso-4-phenyl-4-piperidinol, leading to the formation of unique compounds, illustrates the potential of piperidine derivatives in the creation of novel chemical entities (Cheesman et al., 1967).

Applications in Drug Synthesis and Pharmacology

  • Potential in Cancer Treatment : An invention by ヘンリー,ジェームズ (2006) suggests the utility of a compound related to (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid in inhibiting Aurora kinase, demonstrating its potential application in cancer therapy (ヘンリー,ジェームズ, 2006).

  • Analgesic Effects of Derivatives : Research by Ahmadi & Mahmoudi (2005) on the synthesis of phencyclidine derivatives, which require piperidine rings, highlights their significance in producing compounds with analgesic properties (Ahmadi & Mahmoudi, 2005).

Methodological Advancements

  • Microwave-Assisted Synthesis : Sharma et al. (2003) reported an efficient microwave-assisted synthesis method for 3-phenylpropionic acids, demonstrating the efficiency of modern techniques in synthesizing derivatives of phenyl and piperidine (Sharma et al., 2003).

  • Mannich Reaction and Electrochemical Studies : The work by Naik et al. (2013) on synthesizing novel Mannich bases using a piperidine solution underlines the application of the Mannich reaction in creating new compounds with potential for electrochemical analysis (Naik et al., 2013).

  • Differentiating Synthesis Methods : Allen et al. (1992) investigated different methods for synthesizing phenyl-2-propanone, involving phenylacetic acid and piperidine, demonstrating the importance of differentiating synthesis techniques in forensic science (Allen et al., 1992).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and the necessary precautions for handling and storage . It’s important to consult the SDS for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” for detailed safety information.

properties

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

CAS RN

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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